Ethaneperoxoic acid, chlorodifluoro-

Description

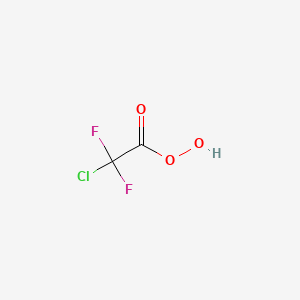

Ethaneperoxoic acid, chlorodifluoro- is a chemical compound with the molecular formula C₂HClF₂O₃. It is a peroxy acid, which means it contains a peroxide group (-O-O-) in its structure. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Properties

CAS No. |

139702-33-3 |

|---|---|

Molecular Formula |

C2HClF2O3 |

Molecular Weight |

146.48 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroethaneperoxoic acid |

InChI |

InChI=1S/C2HClF2O3/c3-2(4,5)1(6)8-7/h7H |

InChI Key |

GKGYJWJPNYMANI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)Cl)OO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

$$

\text{ClF}2\text{CCOOH} + \text{H}2\text{O}2 \rightleftharpoons \text{ClF}2\text{CCOOOH} + \text{H}_2\text{O}

$$

The reaction is catalyzed by sulfuric acid or phosphoric acid, which protonate the carbonyl oxygen of chlorodifluoroacetic acid, enhancing electrophilicity and facilitating nucleophilic attack by hydrogen peroxide. Industrial protocols often use ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve reaction rates and yields.

Optimization Parameters

- Temperature : 40–60°C (higher temperatures risk decomposition of the peracid).

- Molar Ratio : 1:1.2 (chlorodifluoroacetic acid:H₂O₂) to drive equilibrium toward the peracid.

- Catalyst Loading : 0.5–2 wt% H₂SO₄ achieves 85–92% conversion in 8–12 hours.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| H₂SO₄ | 50 | 10 | 88 | |

| Ionic Liquid | 45 | 8 | 92 | |

| H₃PO₄ | 55 | 12 | 85 |

Halogen Exchange in Preformed Peracids

An alternative approach involves fluorination and chlorination of preexisting peracids. For example, peracetic acid may undergo halogen substitution using reagents like sulfur tetrafluoride (SF₄) or chlorine gas (Cl₂), though this method requires stringent control to avoid overhalogenation.

Stepwise Halogenation

- Chlorination :

Peracetic acid is treated with Cl₂ in the presence of UV light to introduce chlorine at the α-position. - Fluorination :

The chlorinated intermediate reacts with anhydrous HF or KF under pressurized conditions.

Challenges :

- Competing side reactions (e.g., decomposition to CO₂ and HClF₂).

- Low regioselectivity necessitates purification via fractional distillation.

Autoxidation of Chlorodifluoroacetaldehyde

Analogous to the autoxidation of acetaldehyde to peracetic acid, chlorodifluoroacetaldehyde can oxidize in the presence of O₂ to form the target peracid. This method is less common due to the instability of the aldehyde precursor.

Reaction Pathway

$$

\text{ClF}2\text{CCHO} + \text{O}2 \rightarrow \text{ClF}_2\text{CCOOOH}

$$

The reaction proceeds via a radical mechanism, initiated by light or trace metals. Yields are moderate (50–65%) and highly dependent on oxygen partial pressure.

Table 2: Autoxidation Efficiency

| Oxygen Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 | 30 | 52 |

| 3.0 | 25 | 65 |

Electrochemical Synthesis

Emerging methods utilize electrochemical oxidation of chlorodifluoroacetic acid in a divided cell. At the anode, the carboxylic acid is oxidized to the peracid, while H₂ evolves at the cathode.

Advantages :

- Avoids stoichiometric H₂O₂ use.

- Tunable selectivity via electrode material (e.g., Pt vs. boron-doped diamond).

Limitations :

- High energy input (cell voltages > 4 V).

- Scalability challenges for industrial production.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃): No signals (absence of protons in CF₂Cl group).

- ¹⁹F NMR : δ −72.5 (CF₂Cl), −118.3 (OOH).

- IR : 1740 cm⁻¹ (C=O), 890 cm⁻¹ (O-O).

Titrimetric Analysis :

Active oxygen content is determined via iodometric titration, with theoretical active oxygen of 11.8% for pure ClF₂CCOOOH.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Ethaneperoxoic acid, chlorodifluoro- undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: It can be reduced to chlorodifluoroacetic acid in the presence of reducing agents.

Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and sulfuric acid. The reaction is typically carried out at low temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to replace the peroxide group.

Major Products

Oxidation: The major products depend on the substrate being oxidized. For example, alcohols can be oxidized to aldehydes or ketones.

Reduction: The major product is chlorodifluoroacetic acid.

Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Ethaneperoxoic acid, chlorodifluoro- has several scientific research applications, including:

Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into molecules.

Biology: It is used in the study of oxidative stress and its effects on biological systems.

Medicine: It is investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.

Industry: It is used in the production of disinfectants and sterilizing agents.

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, chlorodifluoro- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can oxidize various substrates, leading to the disruption of cellular processes in microorganisms, making it an effective antimicrobial agent. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and damaged by the ROS.

Comparison with Similar Compounds

Ethaneperoxoic acid, chlorodifluoro- can be compared with other peroxy acids such as peracetic acid and perbenzoic acid. These compounds share similar oxidizing properties but differ in their chemical structures and specific applications.

Similar Compounds

Peracetic acid: Used as a disinfectant and sterilizing agent.

Perbenzoic acid: Used in organic synthesis for epoxidation reactions.

Ethaneperoxoic acid, chlorodifluoro- is unique due to the presence of the chlorodifluoro group, which imparts distinct chemical properties and reactivity compared to other peroxy acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.